molecular formula C9H5F3O4S B172686 Benzofuran-4-yl trifluoromethanesulfonate CAS No. 177734-79-1

Benzofuran-4-yl trifluoromethanesulfonate

Cat. No. B172686
CAS RN: 177734-79-1
M. Wt: 266.2 g/mol
InChI Key: OVBSNCFZQSJKKE-UHFFFAOYSA-N
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Description

Benzofuran-4-yl trifluoromethanesulfonate is a chemical compound with the molecular formula C9H5F3O4S and a molecular weight of 266.19 . It is used for research and development purposes .


Molecular Structure Analysis

The molecular structure of Benzofuran-4-yl trifluoromethanesulfonate involves a benzofuran ring, which is a heterocyclic compound made of fused benzene and furan rings .

Scientific Research Applications

Synthesis of γ-Benzopyranone

Benzofuran-4-yl trifluoromethanesulfonate is involved in the synthesis of γ-benzopyranone. The use of trifluoromethanesulfonic acid induces regioselective cyclization of o-alkynoylphenols to form γ-benzopyranones, avoiding the production of benzofuranone derivatives (Yoshida, Fujino, & Doi, 2011).

Catalysis in the Synthesis of Benzyl Ethers

The compound acts as a catalyst in the synthesis of benzyl ethers from benzyl alcohols. Lanthanide(III) trifluoromethanesulfonate, in particular, can efficiently catalyze the condensation of benzyl alcohols with primary and secondary alcohols (Handlon & Guo, 2004).

Development of Bioactive Compounds

Benzofuran derivatives, including those related to benzofuran-4-yl trifluoromethanesulfonate, have a wide range of biological activities. These compounds are found in various natural and synthetic compounds with applications in pharmaceuticals, agriculture, and polymers. They have shown potential as inhibitors against diseases, viruses, fungus, microbes, and enzymes (Dawood, 2019).

Fluorescent Probe Synthesis

In the field of fluorescence, benzofuran-4-yl derivatives are synthesized as fluorescent probes. These compounds exhibit green light emission and are sensitive to solvent polarity, demonstrating their potential in fluorescence-based applications (Bodke, Shankerrao, & Harishkumar, 2013).

Alkylation Reactions

This compound is also used in secondary benzylation reactions. The use of metal triflates, including trifluoromethanesulfonate, enables efficient secondary benzylation of various nucleophiles, expanding the scope of organic synthesis methods (Noji et al., 2003).

Antiproliferative Research

Research in cancer therapeutics involves benzofuran-4-yl derivatives for their antiproliferative properties. Such compounds are synthesized and tested for their potential to inhibit cancer cell proliferation, indicating their significance in oncology research (Santoshkumar et al., 2016).

Crystallographic Studies

Benzofuran-4-yl derivatives are also subjects of crystallographic studies to understand molecular structures and interactions. Such studies provide insights into the molecular geometry and intermolecular interactions critical for material science and chemistry (Choi et al., 2010).

Mechanistic Insights in Organic Synthesis

It contributes to the understanding of mechanisms in organic synthesis. Studies involving benzofuran-4-yl trifluoromethanesulfonate help elucidate reaction pathways and mechanisms, such as oxidative ring closure and triflate migration (Coe et al., 2003).

Safety And Hazards

In case of inhalation, the victim should be moved into fresh air and given oxygen if breathing is difficult. If not breathing, artificial respiration should be given and a doctor should be consulted immediately . In case of skin contact, contaminated clothing should be removed immediately and the skin should be washed off with soap and plenty of water .

Future Directions

Benzofuran and its derivatives have been found to have a wide range of biological and pharmacological applications, making them potential natural drug lead compounds . They have attracted the attention of chemical and pharmaceutical researchers worldwide due to their strong biological activities . This suggests that Benzofuran-4-yl trifluoromethanesulfonate and similar compounds may have potential for future research and development in the field of medicinal chemistry.

properties

IUPAC Name

1-benzofuran-4-yl trifluoromethanesulfonate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H5F3O4S/c10-9(11,12)17(13,14)16-8-3-1-2-7-6(8)4-5-15-7/h1-5H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OVBSNCFZQSJKKE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=CO2)C(=C1)OS(=O)(=O)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H5F3O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90618678
Record name 1-Benzofuran-4-yl trifluoromethanesulfonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90618678
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

266.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Benzofuran-4-yl trifluoromethanesulfonate

CAS RN

177734-79-1
Record name 1-Benzofuran-4-yl trifluoromethanesulfonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90618678
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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